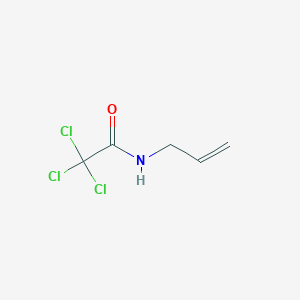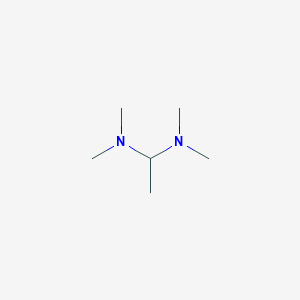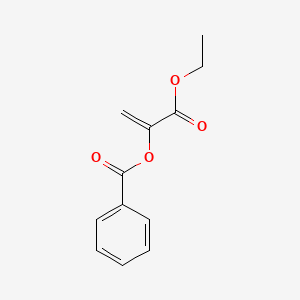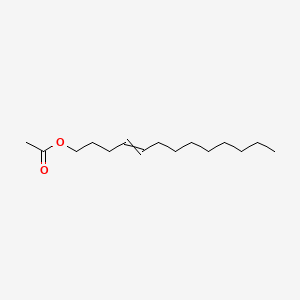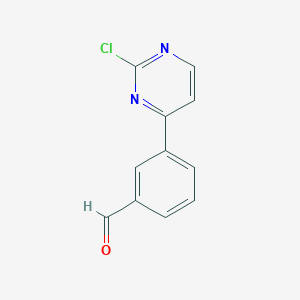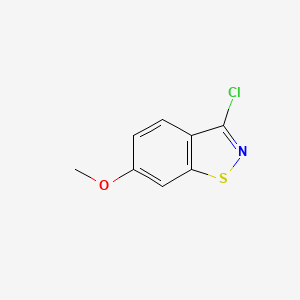
3-Chloro-6-methoxy-1,2-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-6-methoxy-1,2-benzothiazole is a heterocyclic compound with the molecular formula C8H6ClNOS It is a derivative of benzisothiazole, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1,2-benzothiazole typically involves the chlorination of 6-methoxy-1,2-benzisothiazole. One common method is the reaction of 6-methoxy-1,2-benzisothiazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 3-position with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Chloro-6-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to benzisothiazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiophenoxide (NaSPh) in ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-alkoxy-6-methoxy-1,2-benzisothiazole or 3-thio-6-methoxy-1,2-benzisothiazole.
Oxidation: Products include 3-chloro-6-methoxy-1,2-benzisothiazole sulfoxide or sulfone.
Reduction: Products include 3-chloro-6-methoxy-1,2-benzisothiazoline.
科学的研究の応用
3-Chloro-6-methoxy-1,2-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 3-Chloro-6-methoxy-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
3-Chloro-1,2-benzisothiazole: Lacks the methoxy group at the 6-position, which may affect its reactivity and applications.
6-Methoxy-1,2-benzisothiazole: Lacks the chlorine atom at the 3-position, which may influence its chemical properties and biological activity.
3-Methoxy-1,2-benzisothiazole: Has a methoxy group at the 3-position instead of chlorine, leading to different reactivity patterns.
Uniqueness
3-Chloro-6-methoxy-1,2-benzothiazole is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C8H6ClNOS |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
3-chloro-6-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 |
InChIキー |
KRKWNQCJSABKNP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NS2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chlorobenzo[b]thiophene-3-acetonitrile](/img/structure/B8698891.png)
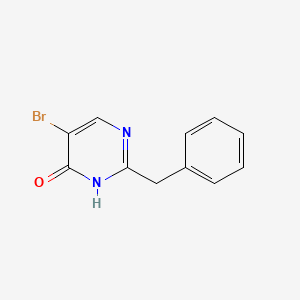
![8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8698903.png)
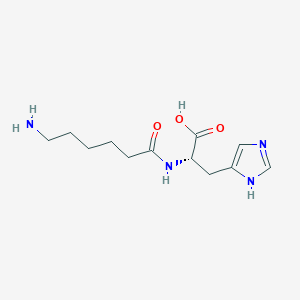
![[2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol](/img/structure/B8698925.png)

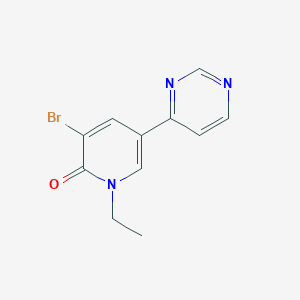
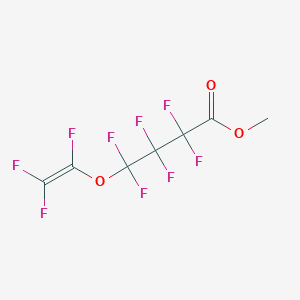
![Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8698945.png)
